An In-depth Technical Guide to Ethyl 3,5-dichloro-4-hydroxybenzoate
An In-depth Technical Guide to Ethyl 3,5-dichloro-4-hydroxybenzoate
Introduction
Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and chlorine substituents on the benzene ring, imparts unique chemical reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a focus on its relevance to drug discovery and development. As an important raw material and intermediate, it is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1].
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development. Ethyl 3,5-dichloro-4-hydroxybenzoate is unambiguously identified by its IUPAC name and various other chemical identifiers.
IUPAC Name: ethyl 3,5-dichloro-4-hydroxybenzoate[2]
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 17302-82-8 | [2] |
| Molecular Formula | C₉H₈Cl₂O₃ | [2] |
| Molecular Weight | 235.06 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | [2] |
| InChI Key | WMKNGSJJEMFQOT-UHFFFAOYSA-N | [2] |
| EC Number | 241-331-2 | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | 98-102 °C | [1][4] |
| Boiling Point | 335.78 °C (rough estimate) | [1][4] |
| Solubility | Soluble in methanol | [1][4] |
| pKa (Strongest Acidic) | 8.5 (Predicted) | [5] |
| XLogP3 | 3.3 | [2] |
Synthesis and Manufacturing
The primary and most direct route for the synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate is through the esterification of its corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid.
General Synthetic Workflow: Fischer Esterification
The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.
Caption: Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is based on general Fischer esterification procedures and should be optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq).
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Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both the reactant and the solvent.
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Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 3,5-dichloro-4-hydroxybenzoate.
The synthesis of the precursor, 3,5-dichloro-4-hydroxybenzoic acid, can be achieved through various methods, including the chlorination of 4-hydroxybenzoic acid.
Spectral Characterization
The structural confirmation of ethyl 3,5-dichloro-4-hydroxybenzoate is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and the phenolic hydroxyl (-OH) proton.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. Spectral data for this compound are available in public databases[2].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass is a critical piece of data for confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Cl stretches, as well as aromatic C-H and C=C vibrations.
Applications in Drug Discovery and Research
Ethyl 3,5-dichloro-4-hydroxybenzoate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Intermediate
The compound is a key intermediate in the synthesis of various biologically active compounds[4]. Its functional groups (ester, phenol, and aryl chlorides) allow for a range of chemical transformations, making it a versatile precursor in multi-step synthetic pathways for novel drug candidates and agrochemicals[1].
Potential Biological Activities (Inferred from Analogs)
While specific biological activities of ethyl 3,5-dichloro-4-hydroxybenzoate are not extensively documented in the provided search results, the activity of structurally similar compounds can provide insights into its potential applications. For instance, ethyl 3,4-dihydroxybenzoate (EDHB), a close analog, has been shown to be a competitive inhibitor of prolyl hydroxylases (PHDs)[6]. This inhibition can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), which plays a role in cellular adaptation to low oxygen conditions. Such compounds have demonstrated cytoprotective effects against oxidative stress[6].
Furthermore, EDHB has been reported to possess antioxidant, cardioprotective, neuroprotective, and antimicrobial properties[6]. It has also been shown to potentiate the activity of antibiotics against drug-resistant bacteria by acting as an efflux pump inhibitor (EPI)[7]. These findings suggest that halogenated hydroxybenzoates like ethyl 3,5-dichloro-4-hydroxybenzoate could be promising scaffolds for the development of new therapeutic agents.
Caption: Applications of Ethyl 3,5-dichloro-4-hydroxybenzoate.
Analytical Methods
The purity and identity of ethyl 3,5-dichloro-4-hydroxybenzoate are typically assessed using standard analytical techniques.
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Gas Chromatography (GC): Purity analysis is often performed using GC, with reported purities typically exceeding 98%[3].
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High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing the purity of the compound and for monitoring reaction progress during its synthesis.
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Spectroscopic Methods: As detailed above, NMR, MS, and IR are crucial for structural elucidation and confirmation.
Safety and Handling
Ethyl 3,5-dichloro-4-hydroxybenzoate is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[2].
Precautionary Measures
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound[3].
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Ventilation: Use only in a well-ventilated area[8].
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Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[3][8].
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Storage: Store in a cool, dark, and dry place, preferably in a refrigerator[1][4].
In case of exposure, follow standard first-aid measures and seek medical advice.
Conclusion
Ethyl 3,5-dichloro-4-hydroxybenzoate is a well-characterized chemical compound with established importance as a synthetic intermediate. Its physicochemical properties and spectral data are well-documented. While its own biological activity profile is an area for further exploration, the known therapeutic effects of its structural analogs highlight its potential as a valuable scaffold in drug discovery programs, particularly in the areas of hypoxia modulation and antimicrobial research. Adherence to appropriate safety protocols is essential when handling this compound.
References
Sources
- 1. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 2. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3,5-Dichloro-4-hydroxybenzoate | 17302-82-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. ymdb.ca [ymdb.ca]
- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 3,5-Dichloro-4-hydroxybenzoate, 5G | Labscoop [labscoop.com]
